tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate
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Overview
Description
tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[321]oct-3-en-2-yl]carbamate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate involves several steps. One common method includes the reaction of (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide in the presence of a base like calcium oxide. This reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran to yield the desired product .
Chemical Reactions Analysis
tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active molecules. In synthetic organic chemistry, it serves as a key intermediate in the preparation of complex organic compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate can be compared with other similar compounds such as tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate and tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific bicyclic structure and the presence of the oxabicyclo[3.2.1]octane moiety .
Properties
CAS No. |
1228186-88-6 |
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Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S,5S)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-5-4-7-6-8(9)10(14)16-7/h4-5,7-9H,6H2,1-3H3,(H,13,15)/t7-,8-,9+/m1/s1 |
InChI Key |
ISPHLGFCGHQCPV-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C=C[C@@H]2C[C@H]1C(=O)O2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C=CC2CC1C(=O)O2 |
Origin of Product |
United States |
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